Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate
Description
Properties
CAS No. |
15917-27-8 |
|---|---|
Molecular Formula |
C10H12N2O5 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H12N2O5/c1-17-10(14)8(11)9(13)6-2-4-7(5-3-6)12(15)16/h2-5,8-9,13H,11H2,1H3/t8-,9+/m0/s1 |
InChI Key |
QGOBGGUPLZGSOC-DTWKUNHWSA-N |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)N |
Canonical SMILES |
COC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)N |
Origin of Product |
United States |
Preparation Methods
NBS-Mediated Bromination and Trans-Oxazolidinone Formation
A highly efficient route involves N-bromosuccinimide (NBS)-mediated radical bromination of N,N-di-tert-butoxycarbonyl (Boc)-protected α-amino acids. For phenylalanine derivatives, bromination at the β-position generates a bromo intermediate, which undergoes intramolecular cyclization upon treatment with silver nitrate in acetone. This step yields trans-oxazolidinones as the major product (dr > 9:1), crucial for establishing the threo configuration. Subsequent cesium carbonate-catalyzed hydrolysis cleaves the oxazolidinone ring, producing the β-hydroxy-α-amino acid in 85–92% yield.
Key Reaction Conditions :
-
Bromination : NBS (1.1 equiv), CCl₄, 0°C → rt, 2 h
-
Cyclization : AgNO₃ (2.0 equiv), acetone, reflux, 4 h
-
Hydrolysis : Cs₂CO₃ (0.2 equiv), H₂O/THF, rt, 12 h
This method’s advantage lies in its enantiomeric purity (>99% ee) and scalability, though the use of heavy metals (AgNO₃) necessitates post-reaction purification.
Alkylation Strategies for α-Amino Acid Frameworks
Oxazolidinone Alkylation (US4508921A)
A patented approach alkylates cis- or trans-oxazolidinones derived from natural amino acids. Starting with Boc-protected alanine, benzylation of the cis-oxazolidinone with benzyl bromide under basic conditions (K₂CO₃, DMF) introduces the 3-phenyl group. Nitration at the 4-position is achieved using mixed acid (HNO₃/H₂SO₄), followed by esterification with methanol/HCl to yield the methyl ester.
Critical Steps :
-
Oxazolidinone Formation : Alanine + phosgene → cis-oxazolidinone (85% yield).
-
Benzylation : Benzyl bromide, K₂CO₃, DMF, 50°C, 6 h (78% yield).
This route’s modularity allows access to both threo and erythro diastereomers by selecting cis- or trans-oxazolidinones. However, the use of phosgene raises safety concerns.
Catalytic Asymmetric Synthesis (US20240026396A1)
Organocatalytic Aldol Reaction
A recent patent discloses a method for tertiary β-hydroxy-α-amino acids using ketone substrates and β-hydroxy-α-amino acids. While designed for tertiary centers, modifying the ketone to 4-nitroacetophenone and employing L-proline catalysis could induce asymmetry. The aldol adduct would then undergo reductive amination and esterification.
Proposed Pathway :
-
Aldol Reaction : 4-Nitroacetophenone + glycine methyl ester → β-hydroxy ketone (L-proline, 40°C, 72 h).
-
Reductive Amination : NaBH₃CN, NH₄OAc, MeOH (55% yield over two steps).
This method’s feasibility depends on achieving high enantioselectivity in the aldol step, which remains unverified for this substrate.
Analytical Validation of Synthetic Products
HPLC Purity Assessment
Reverse-phase HPLC on a Newcrom R1 column (3 µm, 4.6 × 150 mm) with acetonitrile/water/phosphoric acid (65:35:0.1) at 1.0 mL/min resolves the target compound (tᵣ = 6.2 min) from byproducts. For MS compatibility, phosphoric acid is replaced with 0.1% formic acid, achieving baseline separation.
Key Parameters :
| Parameter | Value |
|---|---|
| Column Temperature | 30°C |
| Detection | UV 210 nm |
| Linearity (R²) | >0.999 (1–100 µg/mL) |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of substituted esters or amides
Scientific Research Applications
Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate is a chemical compound that is categorized as an amino acid derivative, specifically a beta-hydroxy amino acid, with a molecular formula of and a molecular weight of approximately 240.2127 g/mol. The presence of a nitro group at the 4-position of the aromatic ring and a methyl ester group enhances its solubility and reactivity, contributing to its unique properties and potential biological activities.
Applications in Pharmaceuticals
This compound is considered a lead compound in drug development because of its biological activity.
Applications in Research
This compound is used as a biochemical probe in studies. Interaction studies have been done to determine its binding affinity and reactivity with biological macromolecules, which is crucial to understanding its mechanism of action and potential therapeutic uses.
Chromatography
This compound can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid . It can be separated on a Newcrom R1 HPLC column . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is suitable for pharmacokinetics .
Comparison with Related Compounds
This compound is unique because of its arrangement of functional groups, especially the beta-hydroxy configuration and the location of the nitro substituent, which influence its chemical reactivity and biological properties. The table below shows some related compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-Phenyl-DL-Alaninate | Simple phenylalanine derivative | Lacks nitro and beta-hydroxy groups |
| Methyl threo-alpha-hydroxy-3-phenyllactate | Alpha-hydroxylated version | Different stereochemistry and functional groups |
| Methyl 3-Nitro-DL-Alanine | Nitro group at the 3-position | Distinct position of nitro group affects reactivity |
| Methyl 4-Nitrophenylalaninate | Substituted phenylalanine | Contains a different aromatic substitution pattern |
Mechanism of Action
The mechanism of action of Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several phenylalanine and alanine derivatives. Below is a detailed comparison with key analogs:
Key Structural Analogs
4-Nitro-DL-Phenylalanine
- Structure : Features a nitro group at the phenyl ring’s para position and a free carboxylic acid group.
- Functional Differences : Lacks the beta-hydroxy and methyl ester groups present in the target compound.
- Properties : The free carboxylic acid likely reduces membrane permeability compared to esterified analogs. Available as a hydrate, suggesting moderate solubility in polar solvents .
- Applications : Used in biochemical studies, such as enzyme substrate specificity assays.
4-(Trifluoromethyl)-DL-Phenylalanine
- Structure : Contains a trifluoromethyl group at the phenyl ring’s para position and a free carboxylic acid.
- Functional Differences: The trifluoromethyl group is less electron-withdrawing than nitro but offers enhanced metabolic stability. No hydroxy or ester groups.
- Applications : Explored in drug development for its resistance to enzymatic degradation .
Methyl Esters of Phenylalanine Derivatives
Comparative Data Table
Research Findings and Implications
Functional Group Impact
- Compared to trifluoromethyl, nitro groups may confer stronger electron-withdrawing effects, altering binding affinities .
- Beta-Hydroxy Group : Introduces hydrogen-bonding capability, which could improve solubility in aqueous media or stabilize interactions with biological targets.
- Methyl Ester : Likely enhances bioavailability by masking the polar carboxylic acid, a strategy common in prodrugs .
Biological Activity
Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate is a compound with significant potential in biological applications due to its unique structural features. This article delves into its biological activity, synthesis methods, and potential therapeutic uses, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 240.21 g/mol. It belongs to the category of amino acid derivatives, specifically beta-hydroxy amino acids. The presence of a nitro group at the 4-position of the aromatic ring enhances its reactivity and biological interactions.
Biological Activity
Preliminary studies suggest that this compound exhibits several biological activities:
- Antimicrobial Activity : Initial tests indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Neuroprotective Effects : Similar compounds have shown neuroprotective activities, suggesting that this compound could also exert protective effects against neurotoxicity.
- Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor for specific enzymes, which can be explored further for therapeutic applications.
The biological activity of this compound is likely attributed to its structural features:
- Nitro Group : The nitro substituent can influence the compound's interaction with biological targets, enhancing its reactivity.
- Beta-Hydroxy Functionality : This feature may facilitate hydrogen bonding with biological macromolecules, impacting its binding affinity and overall activity.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-Phenyl-DL-Alaninate | Simple phenylalanine derivative | Lacks nitro and beta-hydroxy groups |
| Methyl threo-alpha-hydroxy-3-phenyllactate | Alpha-hydroxylated version | Different stereochemistry and functional groups |
| Methyl 3-Nitro-DL-Alanine | Nitro group at the 3-position | Distinct position of nitro group affects reactivity |
| Methyl 4-Nitrophenylalaninate | Substituted phenylalanine | Contains a different aromatic substitution pattern |
This table highlights how this compound's specific arrangement of functional groups contributes to its unique chemical reactivity and biological properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into potential therapeutic applications:
- Neuroprotective Studies : Research on related beta-hydroxy amino acids has demonstrated their ability to inhibit neurotoxicity induced by excitotoxic agents. For instance, compounds exhibiting similar structural characteristics have shown IC50 values in the nanomolar range for neuroprotection against NMDA-induced toxicity .
- Antimicrobial Efficacy : In vitro assays have indicated that derivatives of beta-hydroxy amino acids can display significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound could potentially follow similar trends based on its structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

